Dapagliflozin 3-o-glucuronide

Description

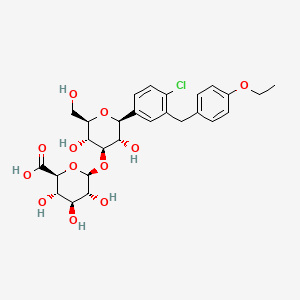

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33ClO12/c1-2-37-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)28)23-22(34)24(18(30)17(11-29)38-23)39-27-21(33)19(31)20(32)25(40-27)26(35)36/h3-8,10,17-25,27,29-34H,2,9,11H2,1H3,(H,35,36)/t17-,18-,19+,20+,21-,22+,23+,24+,25+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZULHSUKTZGTR-PTNNFGGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33ClO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351438-75-9 | |

| Record name | Dapagliflozin 3-O-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351438759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DAPAGLIFLOZIN 3-O-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X42P3B148J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Formation and Metabolic Pathways of Dapagliflozin 3 O Glucuronide

Glucuronidation: The Principal Metabolic Transformation

The main route of dapagliflozin (B1669812) metabolism is glucuronidation, a process where a glucuronic acid molecule is attached to the parent drug. ijrpr.comeuropa.eu This biotransformation results in the formation of Dapagliflozin 3-O-glucuronide, which accounts for a substantial portion of the administered dose. ijrpr.com

The Role of Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT) Isoforms

The enzymatic heavy lifting of dapagliflozin's glucuronidation is carried out by a family of enzymes known as Uridine Diphosphate Glucuronosyltransferases (UGTs). drugbank.comnih.gov Several isoforms within this family are involved, with one playing a particularly dominant role.

Research has consistently identified UGT1A9 as the principal enzyme responsible for the metabolism of dapagliflozin to its 3-O-glucuronide form. tga.gov.aueuropa.eunih.gov This enzyme is found in both the liver and the kidneys. tga.gov.aueuropa.eudrugbank.com In vitro studies have demonstrated that the rate of this compound formation by recombinant UGT1A9 is significantly higher—approximately 100-fold greater—than that of any other UGT isoform tested. europa.eu The formation of this metabolite has also been shown to correlate with UGT1A9 activity in human liver microsomes. europa.eu

While UGT1A9 is the star player, other UGT isoforms also contribute to a lesser extent to the glucuronidation of dapagliflozin. These include UGT2B4 and UGT2B7. ijrpr.comdrugbank.comnih.gov Their involvement, however, is considered minor compared to the primary role of UGT1A9. nih.gov

Primary Role of UGT1A9

The Mechanism of Glucuronic Acid Transfer

The process of glucuronidation involves the transfer of a glucuronic acid moiety from the activated sugar donor, uridine diphosphate glucuronic acid (UDPGA), to the dapagliflozin molecule. This enzymatic reaction specifically targets the 3-hydroxyl group on the dapagliflozin structure, resulting in the formation of a β-D-glucopyranuronosyl group at this position. nih.gov

Regioselectivity of the Reaction

The glucuronidation of dapagliflozin is a highly regioselective process, meaning the reaction predominantly occurs at a specific site on the molecule. nih.gov The enzymatic machinery of UGT1A9 is structured to favor the attachment of glucuronic acid to the 3-hydroxyl group of dapagliflozin, leading to the specific formation of this compound. nih.gov

Organ-Specific Formation Rates and Contributions

The formation of this compound is not confined to a single organ. Both the liver and the kidneys are significant sites of this metabolic process. drugbank.comnih.govmedchemexpress.com Studies using human isolated kidney and liver microsomes have revealed that the formation rate of this compound is actually three-fold higher in kidney microsomes compared to liver microsomes. caldic.comnih.gov Furthermore, the formation rate in kidney microsomes was found to be 109-fold higher than in intestinal microsomes. caldic.comnih.gov This indicates that both the liver and kidneys are substantially involved in the metabolic clearance of dapagliflozin. europa.eu

| Enzyme/Organ | Role in this compound Formation | Key Findings |

| UGT1A9 | Primary enzyme responsible for glucuronidation. tga.gov.aueuropa.eunih.gov | Formation rate by UGT1A9 is ~100-fold greater than other UGTs. europa.eu |

| UGT2B4, UGT2B7 | Minor contributors to glucuronidation. ijrpr.comdrugbank.comnih.gov | Their role is secondary to UGT1A9. nih.gov |

| Liver | A major site of metabolism. drugbank.comnih.govmedchemexpress.com | Contributes significantly to the overall clearance of dapagliflozin. europa.eu |

| Kidney | A major site of metabolism. drugbank.comnih.govmedchemexpress.com | Formation rate is three-fold higher than in the liver. caldic.comnih.gov |

The Formation and Metabolism of this compound

Dapagliflozin, a selective inhibitor of sodium-glucose co-transporter 2 (SGLT2), undergoes extensive metabolism in the human body, with the formation of this compound being the principal metabolic pathway. astrazeneca.ca This inactive metabolite is central to the clearance and elimination of the parent drug. astrazeneca.catga.gov.au The enzymatic processes governing its formation are primarily mediated by UGT1A9, an enzyme prominently found in both the liver and kidneys. astrazeneca.catga.gov.aumedchemexpress.com

The primary route of dapagliflozin metabolism is through glucuronidation, a Phase II metabolic reaction, to form this compound. drugbank.comresearchgate.net This process is catalyzed by the enzyme UDP-glucuronosyltransferase 1A9 (UGT1A9). tga.gov.aueuropa.eu

Relative Contributions of Kidney and Liver Microsomes

Both the kidney and liver play significant roles in the metabolism of dapagliflozin to its 3-O-glucuronide form. researchgate.netnih.gov In vitro studies using human microsomes have demonstrated that the formation of this compound is considerably more rapid in kidney microsomes compared to those from the liver. caldic.comeuropa.eu Specifically, the rate of formation in kidney microsomes has been reported to be three-fold higher than in liver microsomes. researchgate.netnih.govcaldic.com This highlights the substantial contribution of the kidneys to the metabolic clearance of dapagliflozin.

Comparison of Formation Rates in Intestinal Microsomes

In contrast to the kidney and liver, the formation rate of this compound in intestinal microsomes is significantly lower. caldic.comeuropa.eu Studies have shown that the formation rate in kidney microsomes is approximately 109-fold higher than in intestinal microsomes. researchgate.netnih.govcaldic.com This indicates that the intestine plays a minor role in the direct glucuronidation of dapagliflozin to its major metabolite. europa.eu

Below is an interactive data table summarizing the formation rates of this compound in different human microsomes.

| Tissue Microsome | Formation Rate (pmol/minute/mg protein) | Reference |

| Kidney | 184 | europa.eu |

| Liver | 60.8 | europa.eu |

| Intestine | 1.69 | europa.eu |

mRNA Expression Patterns of UGT1A9 in Relevant Tissues

The differential formation rates of this compound in various tissues align with the expression levels of the UGT1A9 enzyme. europa.eu UGT1A9, the primary enzyme responsible for this metabolic step, is present in both the liver and the kidney. astrazeneca.catga.gov.au The higher rate of glucuronidation in the kidneys is consistent with the higher expression of UGT1A9 in renal tissue compared to the liver. europa.eu

Minor Metabolic Pathways of Dapagliflozin and Their Interaction with Glucuronidation

While the formation of this compound is the major metabolic pathway, other minor routes of metabolism also exist, including oxidative metabolism mediated by Cytochrome P450 (CYP) enzymes. drugbank.comcaldic.com

Cytochrome P450 (CYP)-Mediated Oxidative Metabolism

In vitro studies have indicated that several CYP enzymes, including CYP1A1, CYP1A2, CYP2A6, CYP2C9, CYP2D6, and CYP3A4, can catalyze the oxidative metabolism of dapagliflozin. drugbank.comcaldic.comturkjps.org However, this oxidative pathway is considered a minor clearance route in humans, accounting for less than 10% of the oral dose. caldic.com

Sequential Metabolism and Conjugation of Oxidative Metabolites

In Vitro Enzymatic Synthesis and Kinetic Studies of this compound Formation

The enzymatic synthesis of this compound can be replicated in vitro using human liver microsomes or recombinant UGT1A9. Kinetic studies of this reaction with UGT1A9 have determined a Michaelis constant (Kₘ) of 12.3 µM and a maximum velocity (Vₘₐₓ) of 1.8 nmol/min/mg protein. These studies confirm the high affinity and efficiency of UGT1A9 in catalyzing the formation of this major metabolite.

In Vitro Enzymatic Synthesis and Kinetic Studies of this compound Formation

Methodologies Using Human Liver and Kidney Microsomes

To investigate the formation of this compound, researchers utilize in vitro methodologies employing human liver and kidney microsomes. researchgate.netnih.goveuropa.eu These microsomes contain the UGT enzymes necessary for glucuronidation. fda.gov In these studies, dapagliflozin is incubated with microsomes sourced from human liver, kidney, or intestine to compare metabolic rates across tissues. nih.goveuropa.eu

Research findings consistently demonstrate that the rate of this compound formation is significantly more rapid in kidney microsomes compared to those from the liver or intestines. europa.eufda.gov One study reported that the formation rate in kidney microsomes was approximately three-fold higher than in liver microsomes and 109-fold higher than in intestinal microsomes. researchgate.netnih.gov The specific formation rates were measured as 184, 60.8, and 1.69 pmol/minute/mg of protein for kidney, liver, and intestine microsomes, respectively. europa.eu This difference in metabolic activity is consistent with the higher expression levels of the UGT1A9 enzyme in the human kidney relative to the liver. europa.eufda.gov The analysis of reaction products is typically performed using liquid chromatography-mass spectrometry (LC/MS) to quantify the formation of the glucuronide metabolite. nih.gov

Application of Recombinant UGT1A9 Isoforms

The specific role of the UGT1A9 isoform in the glucuronidation of dapagliflozin is confirmed through the use of recombinant human UGT enzymes. europa.euresearchgate.net In vitro studies with a panel of recombinant UGTs have demonstrated that UGT1A9 is the principal enzyme responsible for catalyzing the formation of this compound. fda.govnih.gov While other isoforms like UGT2B4 and UGT2B7 are also involved in dapagliflozin metabolism, UGT1A9 is the key mediator for its major metabolite. caldic.comnih.gov

Inhibition studies using recombinant UGT1A9 further solidify its role. For instance, known UGT1A9 inhibitors like mefenamic acid and niflumic acid have been shown to potently inhibit the formation of this compound in assays with recombinant UGT1A9. europa.eu This application of specific recombinant isoforms allows for precise enzyme-reaction phenotyping, confirming that UGT1A9-mediated glucuronidation is the dominant metabolic pathway. nih.gov

Kinetic Parameters (e.g., K_m, V_max) for UGT1A9-Mediated Glucuronidation

The kinetics of dapagliflozin glucuronidation by UGT1A9 have been characterized to understand the enzyme's efficiency. In human kidney microsomes, the intrinsic clearance (Vmax/Km) for the formation of this compound was determined to be 1.66 µL/minute/mg protein. europa.eu Further kinetic studies investigating dapagliflozin as an inhibitor of UGT1A9 (using probe substrates) have determined its inhibition constant (Ki). The Ki values for dapagliflozin inhibition of UGT1A9 ranged from 12 to 15 μM. researchgate.net In studies using inhibitors against UGT1A9, the half-maximal inhibitory concentration (IC50) was also determined. For example, niflumic acid inhibited this compound formation by recombinant UGT1A9 with an IC50 value of 0.067 μM. europa.eu

| Parameter | Value | Enzyme Source | Reference |

|---|---|---|---|

| Intrinsic Clearance (Vmax/Km) | 1.66 µL/min/mg protein | Human Kidney Microsomes | europa.eu |

| Inhibition Constant (Ki) | 12 - 15 µM | Recombinant UGT1A9 | researchgate.net |

| IC50 (Niflumic acid) | 0.067 µM | Recombinant UGT1A9 | europa.eu |

| IC50 (Mefenamic acid) | 0.426 µM | Recombinant UGT1A9 | europa.eu |

Cofactor Requirements (e.g., UDPGA, MgCl2) and Incubation Conditions

The enzymatic formation of this compound in vitro requires specific cofactors and optimized incubation conditions to proceed efficiently. The essential cofactor for the glucuronidation reaction is uridine diphosphate glucuronic acid (UDPGA), which serves as the donor of the glucuronic acid moiety. nih.gov It is typically included in the reaction mixture at a final concentration ranging from 2 mM to 5 mM. nih.gov

Magnesium chloride (MgCl2) is another critical component, often added to activate the UGT enzyme, with concentrations typically around 5 mM to 10 mM. nih.gov The incubations are performed under controlled conditions that mimic physiological states. Standard conditions include a temperature of 37°C and a pH of 7.4 or 7.5, maintained by a buffer solution such as Tris or phosphate (B84403) buffer. nih.gov To ensure access of the substrate to the enzyme within the microsomal membrane, a permeabilizing agent like alamethicin (B1591596) may be added. nih.gov The reaction is allowed to proceed for a set duration, generally between 15 and 120 minutes, before being terminated for analysis. nih.gov

| Component/Condition | Value/Description | Reference |

|---|---|---|

| Substrate (Dapagliflozin) | 10 - 100 µM | nih.gov |

| Cofactor (UDPGA) | 2 - 5 mM | nih.gov |

| Cofactor (MgCl2) | 5 - 10 mM | nih.gov |

| Buffer | 50 mM Tris or 0.1 M Phosphate buffer | nih.govflinders.edu.au |

| pH | 7.4 - 7.5 | nih.gov |

| Temperature | 37°C | nih.gov |

| Incubation Time | 15 - 120 minutes | nih.gov |

Pharmacokinetics and Disposition of Dapagliflozin 3 O Glucuronide

Systemic Exposure and Circulating Levels

Relative Abundance in Plasma Compared to Parent Drug

Following oral administration of dapagliflozin (B1669812), it is extensively metabolized to dapagliflozin 3-O-glucuronide. fda.gov.ph This metabolite is the most prominent drug-related component found in human plasma. getzpharma.comastrazeneca.ca Based on the area under the curve (AUC) from 0 to 12 hours, this compound accounted for 42% of the total drug substance in plasma, while the parent drug, dapagliflozin, constituted 39%. astrazeneca.cacaldic.com On a molar basis, the systemic exposure to this compound is similar to that of the parent dapagliflozin. nih.govdrugbank.com In fact, the molar plasma AUC for the metabolite has been reported to be 52% higher than that of dapagliflozin itself at clinical doses.

Area Under the Curve (AUC) and Peak Plasma Concentration (Cmax) Analyses

Studies have shown that the systemic exposure to this compound, as measured by AUC and peak plasma concentration (Cmax), increases in proportion to the dose of dapagliflozin administered. nih.govdrugbank.com

In specific patient populations, the exposure to this compound can be altered. For instance, in individuals with hepatic impairment, the mean Cmax values for the metabolite were observed to be 4% higher in those with mild impairment and 58% higher in those with moderate impairment, while being 14% lower in those with severe impairment when compared to healthy individuals. fda.gov The corresponding AUC values were 6%, 100%, and 30% higher, respectively. fda.gov

Similarly, renal function significantly impacts the systemic exposure of the metabolite. In patients with mild, moderate, and severe renal impairment, the steady-state Cmax for this compound was 20%, 37%, and 52% higher, respectively, compared to individuals with normal renal function. nih.gov A study in patients with stage 4 chronic kidney disease found that those with an estimated glomerular filtration rate (eGFR) of 15–24 mL/min/1.73 m² had a higher AUC from time zero to infinity (AUC0-∞) for this compound compared to those with an eGFR of 25–30 mL/min/1.73 m². karger.com

Table 1: Impact of Hepatic Impairment on this compound Exposure

| Degree of Hepatic Impairment | Change in Mean Cmax | Change in Mean AUC |

|---|---|---|

| Mild | +4% | +6% |

| Moderate | +58% | +100% |

| Severe | -14% | +30% |

Data sourced from a study comparing subjects with hepatic impairment to healthy controls. fda.gov

Table 2: Impact of Renal Impairment on Steady-State this compound Exposure

| Degree of Renal Impairment | Change in Steady-State Cmax |

|---|---|

| Mild | +20% |

| Moderate | +37% |

| Severe | +52% |

Data sourced from a study comparing patients with renal impairment to those with normal renal function. nih.gov

Elimination and Excretion Pathways

Predominant Renal Excretion of the Metabolite

The primary route of elimination for dapagliflozin and its metabolites is through the kidneys. fda.gov.phgetzpharma.comdrugbank.com this compound is predominantly eliminated via renal excretion. nih.govdrugbank.comeuropa.eu Studies have shown that approximately 61% of an administered dapagliflozin dose is recovered in the urine as this metabolite. caldic.comnih.govdrugbank.com This highlights the significant role of renal clearance in the disposition of this compound. nih.gov While the parent drug, dapagliflozin, is not significantly cleared by the kidneys (less than 2% of the dose is found unchanged in urine), its metabolite, this compound, relies heavily on this pathway. caldic.comnih.goveuropa.eu

Contribution to Total Drug-Related Radioactivity Recovery in Urine and Feces

Following the administration of a single 50 mg dose of [14C]-dapagliflozin, a mass balance study revealed that 96% of the total radioactivity was recovered. fda.gov.phcaldic.com Of this, 75% was found in the urine and 21% in the feces. fda.gov.phgetzpharma.comdrugbank.comeuropa.eufda.gov this compound was the major drug-related component recovered in the urine, accounting for 60.7% of the administered dose. caldic.com Another minor glucuronidated metabolite, dapagliflozin 2-O-glucuronide, represented 5.4% of the dose. caldic.com

Metabolite Half-Life and Accumulation Characteristics

The half-life of this compound has been reported to be approximately 8 to 9 hours for 5 mg and 10 mg doses of dapagliflozin. doi.org In a study of patients with stage 4 chronic kidney disease, the mean half-life of the metabolite was 14.9 hours. karger.com

Regarding accumulation, a study in patients with stage 4 chronic kidney disease who received multiple doses of dapagliflozin showed no significant accumulation of the parent drug. karger.com While plasma concentrations of this compound do increase with declining kidney function, this does not lead to an enhancement of the therapeutic effects, as the metabolite is inactive. nih.gov

Plasma Terminal Half-Life of this compound

The plasma terminal half-life (t½) of a compound is a measure of the time it takes for its plasma concentration to decrease by half. In a study involving patients with stage 4 chronic kidney disease (CKD), the mean terminal half-life of this compound was found to be 14.9 hours following a single oral dose of dapagliflozin. karger.comfigshare.com In a separate study of patients with type 2 diabetes and varying degrees of renal impairment, the terminal half-life of D3OG was observed to be approximately 3 to 6 hours longer than in subjects with normal kidney function. nih.gov

Assessment of Accumulation Following Repeat Dosing

Studies have been conducted to assess whether this compound accumulates in the body after repeated administrations of dapagliflozin. In a multiple-dose study with patients having stage 4 CKD, no clinically significant accumulation of dapagliflozin was observed. karger.comfigshare.com The ratio of the area under the curve (AUC) at steady state to the AUC after the first 24 hours was close to 1, indicating minimal accumulation. karger.comfigshare.com Similarly, another study found that the pharmacokinetics of dapagliflozin did not change over time with repeated daily dosing for up to 24 weeks, suggesting no evidence of accumulation of the parent drug or its metabolites. researchgate.net However, in patients with kidney failure, the accumulation ratio for D3OG was higher (33.6%) compared to controls with normal kidney function (16.4%). nih.gov

Impact of Physiological and Pathophysiological Conditions on Metabolite Disposition

The disposition of this compound can be significantly influenced by the functional status of the kidneys and liver, the primary organs involved in its formation and elimination.

Effects of Renal Function on Systemic Exposure and Clearance

The function of the kidneys has a marked impact on the exposure and clearance of this compound. As renal function declines, the systemic exposure to D3OG incrementally increases. nih.govresearchgate.netnih.gov

In a study of patients with type 2 diabetes, steady-state maximum plasma concentrations (Cmax) of D3OG were 20%, 37%, and 52% higher in individuals with mild, moderate, and severe renal impairment, respectively, compared to those with normal renal function. nih.govresearchgate.netnih.gov The area under the curve (AUC) showed similar increases. nih.govresearchgate.netnih.gov Another analysis found that geometric mean AUC values for the metabolite were 42%, 98%, and 221% higher in patients with mild, moderate, and severe renal impairment, respectively, compared to diabetic subjects with normal renal function. fda.gov

Furthermore, in patients with stage 4 CKD, those with a lower estimated glomerular filtration rate (eGFR) of 15-24 mL/min/1.73m² had a higher AUC and mean residence time for D3OG compared to those with an eGFR of 25-30 mL/min/1.73m². karger.comfigshare.com This increased exposure is attributed to the high dependence of D3OG on renal excretion for its elimination. nih.govfda.gov

| Degree of Renal Impairment | Increase in Cmax nih.govresearchgate.netnih.gov | Increase in AUC fda.gov |

|---|---|---|

| Mild | 20% | 42% |

| Moderate | 37% | 98% |

| Severe | 52% | 221% |

Influence of Hepatic Function on Metabolite Pharmacokinetics

Hepatic impairment also alters the pharmacokinetic profile of this compound. A study comparing subjects with mild, moderate, and severe hepatic impairment to healthy controls showed varied effects on the metabolite's exposure. caldic.comnih.gov

The mean AUC from time zero to infinity (AUC(0-∞)) for D3OG was 6% higher in mild impairment, 100% higher in moderate impairment, and 30% higher in severe impairment compared to healthy subjects. caldic.comnih.gov The changes in Cmax were also not linear: it was 4% higher in mild impairment and 58% higher in moderate impairment, but 14% lower in subjects with severe hepatic impairment. caldic.comnih.gov It was noted that these pharmacokinetic values were highly dependent on the calculated creatinine (B1669602) clearance of each group, highlighting the interconnected role of renal function in the disposition of this metabolite, even in the context of liver impairment. caldic.comnih.gov

| Degree of Hepatic Impairment | Change in Cmax caldic.comnih.gov | Change in AUC(0-∞) caldic.comnih.gov |

|---|---|---|

| Mild | +4% | +6% |

| Moderate | +58% | +100% |

| Severe | -14% | +30% |

Population Pharmacokinetic Modeling of Metabolite Disposition

Population pharmacokinetic (PK) models have been developed to provide a more integrated understanding of the disposition of dapagliflozin and this compound. nih.govuni.lu A semi-mechanistic model confirmed that both renal and hepatic impairment decrease the clearance of dapagliflozin to D3OG and also decrease the clearance of D3OG itself. nih.govuni.lunih.gov

A key finding from this modeling approach was the quantification of the kidney's role in the formation of the metabolite. nih.govuni.lu The fraction of D3OG formed via the renal route was estimated to be between 40-55% in subjects with normal renal function. nih.govuni.lunih.gov This renal contribution to metabolism decreased significantly to just 10% in subjects with severe renal insufficiency. nih.govuni.lunih.gov The model-based simulations also suggested that the increase in steady-state systemic exposure (AUCss) of D3OG was less than twofold in subjects with mild or moderate renal impairment. uni.lu

Analytical Methodologies for Dapagliflozin 3 O Glucuronide Quantification in Research

Chromatography-Mass Spectrometry Techniques

Chromatography coupled with mass spectrometry stands as the gold standard for the bioanalysis of Dapagliflozin (B1669812) 3-O-glucuronide, offering unparalleled selectivity and sensitivity. ijpar.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the simultaneous determination of Dapagliflozin and its 3-O-glucuronide metabolite in biological samples like human plasma. nih.govoup.com This technique provides high sensitivity and selectivity, which is essential for accurately measuring the concentrations of both the parent drug and its metabolite. nih.gov

Several validated LC-MS/MS methods have been reported. For instance, one method utilized an Agilent G6495B triple quadrupole mass spectrometer with an Agilent 1290 Infinity II HPLC system. nih.gov The separation was achieved on a Poroshell 120 EC-C18 column with a gradient elution of 10 mM ammonium (B1175870) formate (B1220265) and methanol (B129727). The mass spectrometer was operated in negative ion mode with electrospray ionization (ESI) and multiple reaction monitoring (MRM). nih.gov Another method employed a Waters XSELECT HSS T3 column with a mobile phase flow rate of 0.3 mL/min. oup.comnih.gov

These methods are typically validated according to guidelines from regulatory bodies like the FDA and EMA, assessing parameters such as selectivity, linearity, accuracy, precision, and stability. nih.gov The linear range for Dapagliflozin 3-O-glucuronide has been established at 50–500 ng/mL, demonstrating the method's suitability for pharmacokinetic studies. oup.comnih.gov The high specificity of LC-MS/MS allows for the accurate quantification of the metabolite even in complex biological matrices. ijpar.com

| Parameter | Details | Source |

|---|---|---|

| Instrumentation | Agilent G6495B triple quadrupole MS with Agilent 1290 Infinity II HPLC | nih.gov |

| Chromatographic Column | Poroshell 120 EC-C18 or Waters XSELECT HSS T3 (2.1 × 100 mm, 3.5 μm) | nih.govoup.com |

| Mobile Phase | Gradient elution with 10 mM ammonium formate and methanol | nih.gov |

| Ionization Mode | Negative ion mode with Electrospray Ionization (ESI) | nih.gov |

| Detection | Multiple Reaction Monitoring (MRM) | nih.gov |

| Linear Range (D3OG) | 50–500 ng/mL | oup.comnih.gov |

High-Performance Liquid Chromatography (HPLC), particularly when coupled with UV detection, is a widely used technique for the analysis of Dapagliflozin and can be adapted for its metabolites. ijpar.com Reversed-phase HPLC (RP-HPLC) methods are predominant, typically utilizing C18 columns. jopir.inijpar.com These methods offer good selectivity and precision for quantifying the parent compound, and with appropriate validation, can be extended to its glucuronide metabolite. jopir.in

For the analysis of Dapagliflozin, mobile phases often consist of mixtures of acetonitrile (B52724) with phosphate (B84403) buffer or water containing formic acid. jopir.in Detection is commonly performed at UV wavelengths between 225-285 nm. jopir.in While HPLC-UV methods are generally less sensitive than LC-MS/MS, they can be suitable for certain applications and offer a cost-effective alternative. jopir.in The development of Ultra-Performance Liquid Chromatography (UPLC) methods has further improved resolution and reduced analysis times. jopir.in

The use of stable-isotope-labeled (SIL) analogs as internal standards (IS) is a key strategy in quantitative bioanalysis using LC-MS/MS to ensure high accuracy and precision. karger.comnih.gov For the analysis of Dapagliflozin and its metabolites, deuterated standards such as Dapagliflozin-d5 or ¹³C-labeled Dapagliflozin (Dapagliflozin-¹³C₆) are often employed. karger.comsci-hub.sejst.go.jp

SIL internal standards have chemical and physical properties nearly identical to the analyte, meaning they co-elute chromatographically and experience similar ionization and matrix effects. nih.gov This allows for the correction of variability during sample preparation and analysis, leading to more reliable quantification. nih.gov For instance, in one study, Dapagliflozin-d5 was used as the internal standard for the quantification of both Dapagliflozin and this compound in plasma samples. karger.com The use of a SIL IS is considered the first choice to mitigate issues like ion suppression and variations in extraction recovery. nih.gov

High-Performance Liquid Chromatography (HPLC) Applications

Sample Preparation Strategies for Biological Matrices

Effective sample preparation is a critical step to remove interferences from complex biological matrices like plasma and ensure accurate quantification of this compound.

Protein precipitation is a straightforward and widely used method for sample preparation in the analysis of Dapagliflozin and its metabolites from plasma. oup.comnih.govkarger.com This technique involves adding a solvent, such as methanol or acetonitrile, to the plasma sample to denature and precipitate proteins. nih.govoup.comkarger.com

In several reported methods, methanol was used as the protein precipitant for the simultaneous quantification of Dapagliflozin and this compound. nih.govoup.com Another approach involved precipitating proteins with a four-fold excess of ice-cold acetonitrile. karger.com After precipitation, the sample is centrifuged, and the clear supernatant containing the analyte and internal standard is collected for injection into the LC-MS/MS system. karger.com This method is favored for its simplicity and speed. oup.comnih.gov

Extraction recovery and matrix effects are important parameters to evaluate during the validation of a bioanalytical method to ensure its accuracy and reliability. jst.go.jpnih.gov

Extraction recovery refers to the efficiency of the extraction process in recovering the analyte from the biological matrix. For this compound, protein precipitation with methanol has been shown to yield high and consistent extraction recoveries, ranging from 101% to 103%. oup.comnih.gov Another study using protein precipitation with acetonitrile reported extraction recoveries for Dapagliflozin between 86.16% and 96.06%. jst.go.jp

Matrix effects are the suppression or enhancement of the analyte's ionization in the mass spectrometer due to co-eluting endogenous components from the biological matrix. jst.go.jpnih.gov These effects are assessed by comparing the analyte's response in a post-extraction spiked sample to its response in a pure solution. nih.gov For Dapagliflozin, the matrix effect has been reported to be in the range of 91.26% to 94.57%, indicating minimal interference from the plasma matrix. jst.go.jp The use of a stable-isotope-labeled internal standard is crucial for compensating for any potential matrix effects. nih.gov

| Analyte | Sample Preparation Method | Extraction Recovery (%) | Matrix Effect (%) | Source |

|---|---|---|---|---|

| Dapagliflozin | Protein Precipitation (Methanol) | 99.8 - 109 | Not specified | oup.comnih.gov |

| This compound | Protein Precipitation (Methanol) | 101 - 103 | Not specified | oup.comnih.gov |

| Dapagliflozin | Protein Precipitation (Acetonitrile) | 86.16 - 96.06 | 91.26 - 94.57 | jst.go.jp |

| Dapagliflozin | Protein Precipitation (Methanol) | 91 - 96 | Not specified | nih.gov |

Protein Precipitation Techniques

Method Validation Parameters in Bioanalytical Research

The validation of bioanalytical methods is essential to ensure the reliability and reproducibility of the data generated. Key parameters are assessed according to regulatory guidelines to confirm that the method is suitable for its intended purpose.

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. nih.govspringermedizin.deresearchgate.net In the context of this compound, this means the method must be able to measure the metabolite without interference from the parent drug, dapagliflozin, other metabolites, or endogenous substances in the plasma. jrespharm.comsci-hub.se Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique that offers high selectivity through the use of specific precursor-to-product ion transitions for the analyte and an internal standard. jrespharm.comsci-hub.seresearchgate.net For instance, in some LC-MS/MS assays, this compound is monitored using specific mass-to-charge ratio (m/z) transitions, ensuring that the detected signal is unique to the metabolite. nih.gov

Linearity demonstrates the proportional relationship between the concentration of the analyte and the response of the analytical method over a defined range. researchgate.netnih.govspringermedizin.deresearchgate.netjaper.inscispace.com For this compound, a linear calibration range is established to cover the expected concentrations in clinical or preclinical samples. One validated LC-MS/MS method demonstrated a linear range of 50 to 500 ng/mL for this compound in human plasma. nih.gov Another study reported a linear range of 0.5 to 1500.0 ng/mL for dapagliflozin, with a correlation coefficient (r²) of ≥0.99, indicating a strong linear relationship. scispace.com

| Analyte | Linear Range | Correlation Coefficient (r²) | Reference |

| This compound | 50 - 500 ng/mL | Not specified | nih.gov |

| Dapagliflozin | 0.5 - 1500.0 ng/mL | ≥0.99 | scispace.com |

| Dapagliflozin | 1.50–60 µg/mL | 0.9994 | 47.94.85nih.gov |

| Dapagliflozin | 25-150 µg/ml | 0.999 | japer.in |

| Dapagliflozin | 2.50 - 250.0 ng/mL | Not specified | researchgate.net |

This table presents data for both Dapagliflozin and its metabolite to provide a comparative context for analytical ranges.

Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among a series of measurements. researchgate.netnih.govspringermedizin.deresearchgate.netjaper.inijpar.com These are assessed at multiple concentration levels within the calibration range, typically low, medium, and high-quality control (QC) samples. scispace.com47.94.85 For a validated LC-MS/MS method, the intra- and inter-day precision for this compound were found to be satisfactory, with coefficients of variation (%CV) within acceptable limits. nih.gov One study reported intra-batch and inter-batch precision for dapagliflozin to be within 2.44-8.12% and 1.25-7.14%, respectively. scispace.com The accuracy was also within acceptable ranges, typically ±15% of the nominal concentration (±20% at the lower limit of quantification). scispace.com47.94.85

| Parameter | Dapagliflozin | This compound | Reference |

| Intra-day Precision (%CV) | 2.44 - 8.12 | Satisfactory | nih.govscispace.com |

| Inter-day Precision (%CV) | 1.25 - 7.14 | Satisfactory | nih.govscispace.com |

| Intra-day Accuracy (%) | 98.86 - 103 | Satisfactory | nih.govscispace.com |

| Inter-day Accuracy (%) | 96.98 - 102 | Satisfactory | nih.govscispace.com |

| Overall Accuracy (%) | 94.6 - 101.0 | Not specified | nih.govspringermedizin.de |

| Overall Precision (%CV) | 0.0 - 13.7 | Not specified | nih.govspringermedizin.de |

This table combines data from multiple sources to illustrate the typical accuracy and precision values for dapagliflozin and its metabolite.

Stability studies are conducted to ensure that the concentration of this compound does not change from the time of sample collection to the time of analysis. scispace.com47.94.85 This includes evaluating the stability of the analyte in the biological matrix under various storage and handling conditions. nih.gov Research has shown that both dapagliflozin and its 3-O-glucuronide metabolite are stable under typical laboratory conditions, including multiple freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -70°C. scispace.comnih.gov Post-preparative stability, which assesses the stability of the extracted sample before injection into the analytical instrument, has also been established. 47.94.85nih.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. ijpsjournal.comsci-hub.sejaper.inscispace.cominnovareacademics.in For this compound, a sensitive LC-MS/MS method established a lower limit of quantification (LLOQ) to adequately measure its concentrations in plasma. nih.gov One method for dapagliflozin reported an LLOQ of 0.1 ng/mL in human plasma. sci-hub.se Another study quantifying both dapagliflozin and its 3-O-glucuronide reported LLOQs of 1 ng/mL for both analytes in plasma. nih.gov

| Analyte | LOD | LOQ/LLOQ | Matrix | Reference |

| Dapagliflozin | 0.03 ng/mL | 0.1 ng/mL | Human Plasma | sci-hub.se |

| Dapagliflozin | Not specified | 1.50 µg/mL | Human Plasma | 47.94.85nih.gov |

| Dapagliflozin | 0.6 µg/ml | 1.8 µg/ml | Not specified | japer.in |

| This compound | Not specified | 1 ng/mL | Plasma | nih.gov |

| Dapagliflozin | Not specified | 1 ng/mL | Plasma | nih.gov |

This table provides a summary of reported LOD and LOQ values for Dapagliflozin and its metabolite from various studies.

Stability (e.g., freeze-thaw, short-term, long-term, post-preparative)

In Vitro Assay Development for Metabolic Studies

In vitro assays are instrumental in understanding the metabolic pathways of drugs like dapagliflozin. These assays often utilize human liver and kidney microsomes to investigate the formation of metabolites. nih.gov Studies have shown that UGT1A9 is the primary enzyme responsible for the formation of this compound. fda.govastrazeneca.canih.gov In vitro experiments have demonstrated that the rate of this compound formation is significantly higher in kidney microsomes compared to liver microsomes, indicating that the kidney plays a major role in its formation. nih.gov These in vitro systems are also used to assess potential drug-drug interactions by examining the inhibition or induction of metabolic enzymes. fda.govresearchgate.net For example, in vitro studies have shown that dapagliflozin does not significantly inhibit or induce major cytochrome P450 enzymes. fda.govresearchgate.netresearchgate.net

Monitoring Glucuronidation Reaction Progress

In vitro studies investigating the formation of this compound often rely on LC-MS to monitor the progress of the glucuronidation reaction. This process typically involves incubating dapagliflozin with a source of UDP-glucuronosyltransferase (UGT) enzymes, such as human liver or kidney microsomes, in the presence of the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA).

The reaction's progress is tracked by measuring the formation of the glucuronide metabolite over time. LC-MS/MS is the preferred analytical tool for this purpose due to its high sensitivity and selectivity, allowing for the direct measurement of the analyte in the complex incubation matrix. The mass spectrometer is typically operated in negative ion mode electrospray ionization (ESI) for optimal detection of this compound. fda.gov

A key aspect of monitoring these reactions is the ability to distinguish this compound from the parent drug and other potential metabolites. Chromatographic separation, usually achieved with a C18 reversed-phase column, is essential for this. jopir.inijpar.com The mobile phase often consists of a mixture of acetonitrile and an aqueous buffer, such as ammonium acetate (B1210297) or formic acid, to ensure efficient separation and ionization. jopir.insci-hub.se

Kinetic parameters of the UGT1A9-mediated formation of this compound have been determined using these methods. For instance, studies have reported a Michaelis constant (Kₘ) of 12.3 µM and a maximum velocity (Vₘₐₓ) of 1.8 nmol/min/mg protein for the UGT1A9 enzyme.

Quantification in Microsomal and Hepatocyte Incubation Systems

The quantification of this compound in in vitro systems like human liver microsomes (HLMs), human kidney microsomes, and hepatocytes is fundamental to characterizing the metabolic profile of dapagliflozin. researchgate.netnih.gov These systems provide a valuable model for predicting in vivo metabolic pathways and potential drug-drug interactions. nih.gov

Validated LC-MS/MS methods are the gold standard for quantifying this compound in these incubation systems. nih.gov The sample preparation typically involves protein precipitation with a solvent like methanol or acetonitrile to remove interfering proteins from the matrix. nih.govnih.gov This is followed by centrifugation, and the resulting supernatant is analyzed by LC-MS/MS. nih.gov

The development of these methods requires careful optimization of several parameters, including the chromatographic conditions and mass spectrometric settings. For instance, a study utilizing a Waters XSELECT HSS T3 column with a mobile phase flow rate of 0.3 mL/min demonstrated successful separation of dapagliflozin and its 3-O-glucuronide metabolite. nih.gov

The validation of these analytical methods is performed according to international guidelines and includes the assessment of linearity, precision, accuracy, and sensitivity (limit of detection and limit of quantification). jopir.inresearchgate.net For example, one validated method for human plasma, which can be adapted for microsomal and hepatocyte matrices, reported a linear range of 50-500 ng/mL for this compound with satisfactory inter- and intra-day precision and accuracy. nih.gov Another method achieved a lower limit of quantification (LLOQ) of 1.00 ng/mL for both dapagliflozin and its metabolite in plasma. fda.gov

The formation rates of this compound have been shown to be significantly higher in kidney microsomes compared to liver and intestine microsomes, highlighting the important role of the kidney in the metabolism of dapagliflozin. nih.gov Specifically, the formation rate in kidney microsomes was found to be three-fold higher than in liver microsomes. nih.gov

In hepatocyte incubation studies, this compound has been identified as a main metabolite. pmda.go.jp The in vitro metabolic profiles of dapagliflozin have been found to be qualitatively similar across hepatocytes from mice, rats, dogs, monkeys, and humans, with dapagliflozin showing the most stability in human hepatocytes. nih.gov

Table of Analytical Method Parameters

| Parameter | Method Details |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov |

| Ionization Mode | Negative Ion Electrospray Ionization (ESI) fda.gov |

| Chromatographic Column | C18 reversed-phase columns (e.g., Waters XSELECT HSS T3) jopir.innih.gov |

| Mobile Phase | Acetonitrile and aqueous buffer (e.g., ammonium acetate, formic acid) jopir.insci-hub.se |

| Sample Preparation | Protein precipitation with methanol or acetonitrile nih.govnih.gov |

| Linear Range (Plasma) | 50-500 ng/mL nih.gov |

| Lower Limit of Quantification (LLOQ) (Plasma) | 1.00 ng/mL fda.gov |

Research Perspectives and Future Directions in Dapagliflozin 3 O Glucuronide Studies

Comparative Metabolism Across Species for Preclinical Relevance

The metabolic profile of dapagliflozin (B1669812) shows qualitative similarities across various species, including mice, rats, dogs, monkeys, and humans, with glucuronidation being a prominent pathway. nih.gov However, significant quantitative differences exist, which are crucial for interpreting preclinical data and predicting human pharmacokinetics.

In vitro studies using hepatocytes have revealed that while the metabolic pathways are similar, the rate of metabolism varies. nih.gov For instance, rat hepatocytes demonstrate the highest turnover of dapagliflozin, whereas human hepatocytes show the greatest stability. nih.gov

A key distinction lies in the plasma concentrations of dapagliflozin and its 3-O-glucuronide metabolite. In preclinical animal models such as mice, rats, and dogs, dapagliflozin remains the major drug-related component in plasma. tga.gov.au The exposure to dapagliflozin 3-O-glucuronide in these species is significantly lower than that of the parent drug. tga.gov.au In contrast, in human plasma, both dapagliflozin and this compound are the dominant forms, with the metabolite exposure being substantially greater than that of dapagliflozin. tga.gov.au Another metabolite, desethyl dapagliflozin, which shows comparable SGLT2 inhibitory potency to the parent drug, is found in animal species but not in human plasma. tga.gov.au

These species-specific differences in metabolism and metabolite exposure are critical considerations for the relevance of preclinical toxicity and efficacy studies to human clinical outcomes. tga.gov.au

Investigation of Potential Drug-Metabolite Interactions

Given that dapagliflozin is often co-administered with other medications, understanding the potential for drug-drug interactions involving its major metabolite, this compound, is important.

Interaction with UGT1A9 Modulators: Since UGT1A9 is the primary enzyme responsible for dapagliflozin's metabolism, drugs that induce or inhibit this enzyme can alter dapagliflozin's exposure. uliege.beijnrd.org

Rifampicin , a broad inducer of drug-metabolizing enzymes, has been shown to decrease the systemic exposure (AUC) of dapagliflozin by 22%. europa.euuliege.be

Mefenamic acid , a potent inhibitor of UGT1A9, has been observed to increase dapagliflozin's systemic exposure by 55%. europa.euuliege.be Despite these changes in dapagliflozin exposure, the effects on 24-hour urinary glucose excretion were not considered clinically meaningful, and no dose adjustments are typically recommended. europa.euuliege.be

Interaction with Other Transporters: Dapagliflozin is a weak substrate for the P-glycoprotein (P-gp) active transporter, while its metabolite, this compound, is a substrate for the OAT3 active transporter. mims.com However, neither dapagliflozin nor its 3-O-glucuronide metabolite meaningfully inhibit P-gp, OCT2, OAT1, or OAT3 active transporters in vitro. mims.com This suggests that dapagliflozin is unlikely to affect the pharmacokinetics of concurrently administered drugs that are substrates of these transporters. mims.com

Interaction studies with other commonly prescribed medications such as metformin, pioglitazone, sitagliptin, glimepiride, hydrochlorothiazide, bumetanide, valsartan, and simvastatin (B1681759) have not revealed clinically relevant pharmacokinetic interactions with dapagliflozin. europa.eumims.com

Advanced Analytical Techniques for Comprehensive Metabolite Profiling

The accurate quantification of dapagliflozin and its metabolites, particularly this compound, is essential for pharmacokinetic and metabolism studies. Several advanced analytical techniques have been developed for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the simultaneous determination of dapagliflozin and this compound in biological matrices like human plasma. nih.gov47.94.85

These methods are highly sensitive and specific, allowing for the quantification of both analytes in a single run. nih.gov

A typical method involves protein precipitation from the plasma sample, followed by separation on a C18 reversed-phase column and detection by a mass spectrometer operating in negative ion mode. nih.gov

Validated LC-MS/MS methods have demonstrated good linearity, precision, and accuracy over the required concentration ranges for clinical studies. nih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC, a form of high-performance liquid chromatography (HPLC) that uses smaller particle-sized columns, offers advantages in terms of faster analysis times and improved resolution. jopir.in

Metabolomics Profiling: Untargeted and targeted metabolomics approaches using high-resolution mass spectrometry are being employed to gain a broader understanding of the metabolic effects of dapagliflozin. nih.govnih.gov These studies can identify changes in a wide range of metabolites, providing insights into the systemic effects of the drug beyond its primary mechanism of action. nih.govnih.gov

Synthesis and Characterization of Deuterated Analogs for Research Applications

Deuterated analogs of dapagliflozin and its metabolites serve as crucial internal standards in quantitative bioanalytical methods, such as LC-MS/MS. The use of stable isotope-labeled internal standards helps to correct for variability during sample preparation and analysis, leading to more accurate and precise results.

The synthesis of these deuterated compounds involves introducing deuterium (B1214612) atoms at specific positions in the molecule that are not susceptible to metabolic exchange. The characterization of these analogs is performed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their identity, purity, and isotopic enrichment. While specific synthesis pathways for deuterated this compound are not extensively detailed in publicly available literature, the general principles of isotopic labeling and chemical synthesis are applied.

The availability of these deuterated standards is fundamental for conducting robust pharmacokinetic and drug metabolism studies, which underpin our understanding of dapagliflozin's disposition and the role of its 3-O-glucuronide metabolite.

Q & A

Basic Research Questions

Q. What is the primary metabolic pathway of dapagliflozin, and how can researchers confirm the formation of its major metabolite, dapagliflozin 3-O-glucuronide?

- Dapagliflozin is predominantly metabolized via UGT1A9-mediated glucuronidation to form this compound (D3OG), an inactive metabolite. CYP enzymes play a minor role. To confirm this pathway:

- Use human liver and kidney microsomes to assess glucuronidation activity in vitro .

- Conduct radiolabeled studies (e.g., [14C]-dapagliflozin) in humans to quantify metabolite distribution in plasma, urine, and feces. D3OG accounts for ~61% of the dose in urine and is the predominant plasma component .

- Validate analytical methods (e.g., LC-MS/MS) to distinguish D3OG from minor metabolites like hydroxylated or de-ethylated derivatives .

Q. How does renal impairment affect the pharmacokinetics (PK) of dapagliflozin and D3OG?

- In patients with chronic kidney disease (CKD), plasma concentrations of D3OG increase by 20–52% compared to those with normal renal function, while dapagliflozin exposure rises only marginally (4–9%). This is due to reduced renal clearance of D3OG. Key methods to assess this include:

- Stratifying patients by CKD stage (e.g., eGFR thresholds) and measuring steady-state plasma concentrations of both parent drug and metabolite .

- Calculating metabolite-to-parent ratios to evaluate impaired renal metabolism .

- Using population PK models to account for variability in renal function .

Q. What analytical methods are recommended for quantifying D3OG in biological matrices?

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key considerations:

- Use stable isotope-labeled internal standards (e.g., deuterated D3OG) to minimize matrix effects .

- Validate assays for precision, accuracy, and linearity across expected concentration ranges in plasma, urine, and feces .

- Monitor for potential interference from structurally similar glucuronidated metabolites .

Advanced Research Questions

Q. How can researchers investigate drug-drug interactions (DDIs) involving UGT1A9 modulators and their impact on D3OG formation?

- D3OG formation is sensitive to UGT1A9 inhibitors (e.g., mefenamic acid) and inducers (e.g., rifampicin). Methodological approaches include:

- In vitro inhibition/induction assays using human hepatocytes or recombinant UGT1A9 to quantify changes in glucuronidation rates .

- Clinical DDI studies with probe drugs (e.g., mefenamic acid co-administered with dapagliflozin) to measure changes in dapagliflozin AUC and D3OG levels .

- Assess transporter interactions (e.g., OAT3 for D3OG excretion) using transfected cell lines .

Q. What experimental designs are optimal for studying extrahepatic (renal) metabolism of dapagliflozin?

- UGT1A9 is expressed 8-fold higher in the kidney than the liver, suggesting significant renal metabolism. Strategies:

- Compare metabolite formation rates in isolated kidney vs. liver microsomes .

- Use tissue-specific knockout models (e.g., renal UGT1A9 inhibition) in preclinical studies to isolate renal contributions .

- Measure D3OG levels in patients with hepatic impairment to infer renal metabolic capacity .

Q. How can exposure-response relationships for D3OG be evaluated in non-diabetic CKD populations?

- Design longitudinal cohort studies with the following elements:

- Measure D3OG exposure (AUC) alongside biomarkers of kidney function (e.g., eGFR, urinary albumin-to-creatinine ratio) .

- Apply nonlinear mixed-effects modeling to link metabolite exposure to changes in renal glucose clearance or proteinuria .

- Account for interpatient variability in UGT1A9 activity using genotyping or phenotyping probes .

Q. What methodologies are suitable for modeling the nonlinear PK of D3OG in patients with severe CKD?

- Use mechanistic PK/PD models incorporating:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.